4-(3,5-Difluorophenyl)-1,2,3-thiadiazole
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Description
“4-(3,5-Difluorophenyl)-1,2,3-thiadiazole” is likely a type of organic compound containing a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The “3,5-Difluorophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with fluorine atoms at the 3rd and 5th positions .
Mechanism of Action
Target of Action
The primary target of 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
It is known to interact with fgfr1 . This interaction could potentially lead to changes in the receptor’s activity, affecting cellular processes such as cell growth and division .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell growth and division .
Pharmacokinetics
A related compound has demonstrated potent biochemical and cellular activity, robust pharmacokinetics, and 70% oral bioavailability in mice , suggesting that 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole may have similar properties.
Result of Action
Given its target, it is likely to affect cell growth and division .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially impact its action .
properties
IUPAC Name |
4-(3,5-difluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2S/c9-6-1-5(2-7(10)3-6)8-4-13-12-11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPVAIXQNAWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)-1,2,3-thiadiazole |
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